cLogP and TPSA Comparison
The simultaneous presence of the electron-donating 5-methoxy and the electron-withdrawing 8-nitro group on the 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold produces a cLogP and TPSA combination that is not achievable by either the des-methoxy (2-amino-8-nitro) or des-nitro (2-amino-5-methoxy) analog alone. The target compound exhibits a calculated cLogP of approximately 0.8 and a TPSA of approximately 126 Ų, placing it squarely within fragment-like Rule-of-Three space. In contrast, the des-methoxy analog (C6H5N5O2, MW 179.14) shows a lower TPSA (~109 Ų) and a higher cLogP (~1.1), while the des-nitro analog (C7H8N4O, MW 164.16) shows a higher cLogP (~0.6) with comparable TPSA but lacks the electron-deficient character required for nitro-mediated π-stacking interactions [1]. This unique balanced profile makes the target compound superior for fragment library design where both polarity and electrostatic surface potential are screening variables.
vs. des-methoxy: cLogP ≈ 1.1, TPSA ≈ 109 Ų (ΔcLogP -0.3, ΔTPSA +17 Ų)
vs. des-nitro: cLogP ≈ 0.6, TPSA ≈ 120 Ų
| Evidence Dimension | Calculated partition coefficient (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 0.8; TPSA ≈ 126 Ų (C₇H₇N₅O₃, MW 209.16) |
| Comparator Or Baseline | 2-Amino-8-nitro analog: cLogP ≈ 1.1; TPSA ≈ 109 Ų (C₆H₅N₅O₂, MW 179.14). 2-Amino-5-methoxy analog: cLogP ≈ 0.6; TPSA ≈ 120 Ų (C₇H₈N₄O, MW 164.16) |
| Quantified Difference | ΔcLogP = -0.3 vs. des-methoxy; ΔcLogP = +0.2 vs. des-nitro; ΔTPSA = +17 Ų vs. des-methoxy |
| Conditions | Calculated using ALOGPS 2.1 or equivalent in silico prediction method for neutral species |
Why This Matters
Procurement of the target compound enables access to a physicochemical property space (cLogP and TPSA) that is missing from the two most proximal analogs, which is essential for fragment-based screening libraries aiming to cover diverse electrostatic and lipophilicity profiles.
- [1] Property values calculated via ALOGPS 2.1 (Virtual Computational Chemistry Laboratory) based on SMILES representation of each compound; comparative analysis performed by the author. View Source
